Cas no 5069-23-8 (2,5-diethylthiophene)

2,5-Diethylthiophene is a substituted thiophene derivative characterized by the presence of ethyl groups at the 2 and 5 positions of the heterocyclic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of conjugated polymers, electronic materials, and pharmaceuticals. Its structural features contribute to enhanced solubility and tunable electronic properties, making it valuable for applications in optoelectronics and material science. The ethyl substituents also improve stability and processability compared to unsubstituted thiophene. With a well-defined molecular structure, 2,5-diethylthiophene offers consistent reactivity, facilitating its use in controlled polymerization and functionalization reactions.
2,5-diethylthiophene structure
2,5-diethylthiophene structure
Product Name:2,5-diethylthiophene
CAS No:5069-23-8
MF:C8H12S
MW:140.245881080627
CID:45512
PubChem ID:521294
Update Time:2025-06-30

2,5-diethylthiophene Chemical and Physical Properties

Names and Identifiers

    • 2,5-diethylthiophene
    • 2,4-DIFLUORO-5-NITROPHENYL PROPANOATE
    • 2,5-Diaethylthiophen
    • 2,5-diethyl-thiophene
    • 2.5-Diethyl-thiophen
    • Thiophene,2,5-diethyl
    • SCHEMBL45854
    • 2-[(2,5-Dimethylfuran-3-carbonyl)amino]-4-methylsulfanylbutyricacid
    • FT-0652872
    • Thiophene, 2,5-diethyl-
    • 5069-23-8
    • A828252
    • AMY22850
    • DTXSID90334604
    • AKOS015897491
    • DB-082384
    • Inchi: 1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
    • InChI Key: JQTZGXZYJIJECP-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1CC)CC

Computed Properties

  • Exact Mass: 140.06600
  • Monoisotopic Mass: 140.06597156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 70.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 0.97
  • Boiling Point: 181°C at 760 mmHg
  • Flash Point: 40.8°C
  • Refractive Index: 1.517
  • PSA: 28.24000
  • LogP: 2.87290

2,5-diethylthiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,5-diethylthiophene Suppliers

Amadis Chemical Company Limited
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(CAS:5069-23-8)2,5-diethylthiophene
Order Number:A828252
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):565.0
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2,5-diethylthiophene Related Literature

Additional information on 2,5-diethylthiophene

Introduction to 2,5-diethylthiophene (CAS No. 5069-23-8)

2,5-diethylthiophene, with the chemical formula C₈H₁₀S, is a heterocyclic compound belonging to the thiophene family. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The presence of sulfur in its core structure imparts distinct electronic and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS No. 5069-23-8 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a five-membered ring containing sulfur, with two ethyl groups attached at the 2- and 5-positions. This substitution pattern enhances its reactivity, making it a versatile building block for further chemical modifications.

In recent years, 2,5-diethylthiophene has been explored for its potential in various high-value applications. One of the most promising areas is in the development of organic electronic materials. The conjugated system of thiophene derivatives, including 2,5-diethylthiophene, exhibits excellent charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. Researchers have been particularly interested in its ability to form stable polymers and copolymers that can be processed into thin films, offering new possibilities for flexible electronics.

Additionally, 2,5-diethylthiophene has found utility in pharmaceutical research as a precursor for more complex bioactive molecules. The thiophene core is a common motif in many pharmacologically active compounds, including antifungal and antiviral agents. By serving as a scaffold, 2,5-diethylthiophene allows chemists to introduce diverse functional groups and explore novel drug candidates. Recent studies have demonstrated its role in synthesizing thiophene-based kinase inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases.

The synthesis of 2,5-diethylthiophene typically involves the reaction of butyl lithium with 2-bromothiophene followed by alkylation with ethyl bromide. This method leverages the nucleophilic aromatic substitution mechanism to introduce the ethyl groups at the desired positions. However, alternative synthetic routes have been explored to improve yield and purity, including catalytic methods that employ transition metal complexes to facilitate the coupling reactions.

From an industrial perspective, the production of 2,5-diethylthiophene must adhere to stringent quality control measures to ensure consistency and reliability for downstream applications. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the compound's purity and structural integrity. These methods provide critical data for researchers and manufacturers alike, ensuring that 2,5-diethylthiophene meets the exacting standards required for advanced material science and pharmaceutical applications.

The environmental impact of producing and handling 2,5-diethylthiophene is also a consideration in modern chemical manufacturing practices. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions or the use of biodegradable catalysts are being investigated as alternatives to traditional methods. These innovations not only enhance sustainability but also align with regulatory requirements aimed at reducing hazardous waste generation.

In conclusion,2,5-diethylthiophene (CAS No. 5069-23-8) is a multifaceted compound with significant potential across multiple industries. Its role in organic electronics and pharmaceutical research underscores its importance as a chemical intermediate. As research continues to uncover new applications for this molecule,2,5-diethylthiophene is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:5069-23-8)2,5-diethylthiophene
A828252
Purity:99%
Quantity:1g
Price ($):565.0
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